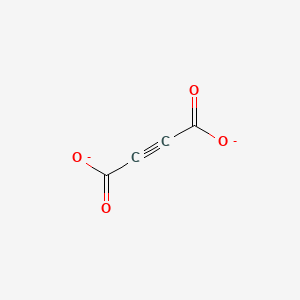
Acetylenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylenedicarboxylate(2-) is a dicarboxylic acid dianion obtained by the deprotonation of both the carboxy groups of acetylenedicarboxylic acid. It is a C4-dicarboxylate and a dicarboxylic acid dianion. It is a conjugate base of an this compound(1-).
Aplicaciones Científicas De Investigación
Organic Synthesis
DMAD is extensively used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. It participates in:
- Michael Additions : DMAD acts as a Michael acceptor, reacting with various nucleophiles such as amines and thiols to form complex products. For instance, the reaction of DMAD with 1-arylaminoimidazole-2-thiones leads to the formation of imidazolothiazoles with yields ranging from 68% to 89% .
- Cycloaddition Reactions : DMAD is utilized in Diels-Alder reactions and [2+2] cycloadditions, allowing for the formation of cyclic compounds. It has been shown to effectively react with heterocyclic compounds, resulting in products that are pivotal for drug development .
Medicinal Chemistry
In medicinal chemistry, DMAD has been employed in the synthesis of various bioactive compounds. For example:
- Synthesis of Heterocycles : DMAD facilitates the construction of heterocyclic frameworks that are common in pharmaceuticals. The reaction of DMAD with diaminoimidazoles has been reported to yield novel derivatives with potential therapeutic applications .
- Anticancer Agents : Research indicates that DMAD-derived compounds exhibit anticancer properties, highlighting its significance in developing new cancer therapies .
Data Tables
Case Study: Synthesis of Imidazolothiazoles
A study by Neochoritis et al. demonstrated the effective use of DMAD in synthesizing imidazolothiazoles from 1-arylaminoimidazole-2-thiones. The reaction conditions were optimized using HPLC-MS analysis, yielding products with significant biological activity .
Case Study: Development of Anticancer Agents
Research conducted on the anticancer properties of DMAD-derived compounds revealed their potential as therapeutic agents against various cancer cell lines. The structural diversity achieved through reactions involving DMAD was crucial for enhancing bioactivity .
Propiedades
Fórmula molecular |
C4O4-2 |
|---|---|
Peso molecular |
112.04 g/mol |
Nombre IUPAC |
but-2-ynedioate |
InChI |
InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)/p-2 |
Clave InChI |
YTIVTFGABIZHHX-UHFFFAOYSA-L |
SMILES |
C(#CC(=O)[O-])C(=O)[O-] |
SMILES canónico |
C(#CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















